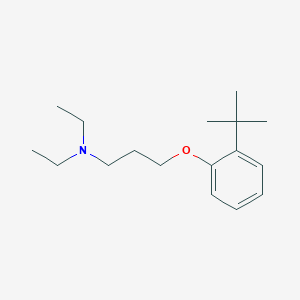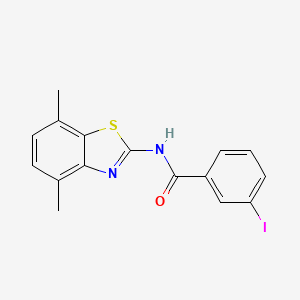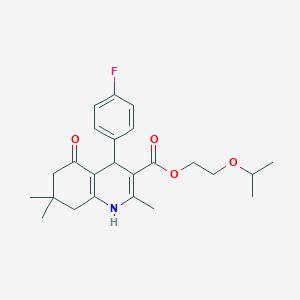
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine, commonly known as Tert-butylphenoxyethyldiethylamine (TBPEDEA), is a chemical compound used in scientific research. It is a tertiary amine with a molecular formula of C16H27NO, and a molecular weight of 253.39 g/mol. TBPEDEA is used in various research studies due to its unique properties and potential applications.
Wirkmechanismus
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine acts as a cholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function, memory, and learning. By inhibiting the breakdown of acetylcholine, 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine can enhance cognitive function and memory.
Biochemical and Physiological Effects:
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine has been shown to have various biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can enhance cognitive function and memory. 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine can also inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine in lab experiments is its ability to enhance cognitive function and memory. This can be beneficial in various research studies that involve cognitive testing and memory assessment. However, one of the limitations of using 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine is its potential toxicity. It is important to use appropriate safety measures when handling 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine to prevent any adverse effects.
Zukünftige Richtungen
There are various future directions for 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine research. One potential direction is the development of 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another direction is the investigation of 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine's potential as a neuroprotective agent. Additionally, further research is needed to determine the optimal dosage and administration of 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine for maximum efficacy and safety.
Synthesemethoden
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine can be synthesized through a multi-step process involving the reaction of tert-butylphenol with ethylene oxide, followed by the reaction of the resulting product with diethylamine. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine has been used in various scientific research studies, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(2-tert-butylphenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-6-18(7-2)13-10-14-19-16-12-9-8-11-15(16)17(3,4)5/h8-9,11-12H,6-7,10,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZXHQIVUACNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-tert-butylphenoxy)-N,N-diethylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)


![N-{1-[1-(2,6-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5058820.png)
![methyl 4-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5058828.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)
![4-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbaldehyde](/img/structure/B5058843.png)
![N-cyclopentyl-N'-[2-methyl-2-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058846.png)

![methyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5058858.png)

![N-{(1S)-3-methyl-1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]butyl}acetamide](/img/structure/B5058872.png)